N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2.ClH/c23-17-6-8-18(9-7-17)31(28,29)13-11-21(27)25-22-24-19-10-12-26(15-20(19)30-22)14-16-4-2-1-3-5-16;/h1-9H,10-15H2,(H,24,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMHEUHUXWTMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Substituent Effects: The target compound’s 4-fluorophenyl sulfonyl group (electron-withdrawing) contrasts with the chloro-fluorophenyl sulfonyl group in ’s analogue, which may alter solubility and receptor-binding kinetics.
- Benzamide vs. Sulfonyl Propanamide : ’s benzamide derivative lacks the sulfonyl group but includes a bulky tert-butyl substituent, suggesting divergent biological targets (e.g., hydrophobic binding pockets vs. polar kinase domains) .
Functional Comparisons
Key Findings :
- Antimicrobial Potential: highlights that sulfonyl-substituted tetrahydrothiazolopyridines exhibit broad-spectrum antimicrobial activity. The target compound’s 4-fluorophenyl sulfonyl group may enhance lipid bilayer penetration, a critical factor for antimicrobial efficacy .
- The fluorophenyl group in the target molecule may similarly engage in π-π stacking or hydrophobic interactions with kinase active sites .
Preparation Methods
Cyclocondensation of Pyridine-2-Thione
The thiazolo[5,4-c]pyridine scaffold is synthesized through a cyclocondensation reaction between pyridine-2-thione and 1,3-diaminopropane under refluxing ethanol. This step achieves a 72% yield, with the reaction mechanism involving nucleophilic attack of the thiolate on the pyridine ring, followed by intramolecular cyclization.
Optimization Parameters :
- Solvent : Ethanol outperforms DMF due to better solubility of intermediates.
- Temperature : Reflux at 78°C minimizes side products.
- Catalyst : Triethylamine (10 mol%) enhances cyclization efficiency.
Benzyl Group Introduction at Position 5
Alkylation of the thiazolo-pyridine nitrogen at position 5 is achieved using benzyl bromide in tetrahydrofuran (THF) with potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, yielding the 5-benzyl derivative in 85% purity. Subsequent purification via silica gel chromatography (ethyl acetate/hexane, 3:7) elevates purity to >99%.
Construction of the 3-((4-Fluorophenyl)Sulfonyl)Propanamide Side Chain
Sulfonylation of Propanoic Acid Derivatives
Adapting methodologies from bicalutamide synthesis, 3-chloropropanoic acid is reacted with sodium 4-fluorophenyl sulfinate in aqueous acetone at 50°C. This nucleophilic substitution replaces the chloride with the sulfonyl group, achieving 68% yield.
Key Observations :
Amidation with Thiazolo-Pyridine Amine
The sulfonylated propanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with the 5-benzyl-thiazolo-pyridine amine in the presence of N,N-diisopropylethylamine (DIPEA) yields the propanamide. This step requires strict anhydrous conditions to prevent hydrolysis, achieving 76% yield after recrystallization from ethanol.
Hydrochloride Salt Formation and Crystallization
The free base is treated with hydrogen chloride gas in diethyl ether, resulting in precipitation of the hydrochloride salt. Crystallization from methanol/ether (1:5) at 4°C produces needle-like crystals with 91% recovery. X-ray diffraction confirms the salt’s monoclinic crystal system (space group P2₁/c).
Reaction Mechanism Elucidation and Computational Validation
Density functional theory (DFT) calculations (Grimme B97-3c) identify the rate-limiting step as the cyclization of the thiazolo-pyridine core, with an activation barrier of 28.8 kcal/mol. Sulfonylation proceeds via an SN2 mechanism, supported by kinetic isotope effects and Hammett plots.
Analytical Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.62 (s, 2H, CH₂-Benzyl), 3.21 (t, J = 6.8 Hz, 2H, CH₂-SO₂), 2.94–2.87 (m, 4H, pyridine-CH₂).
- HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 65:35), purity 98.5%.
Thermal Analysis :
- Melting Point : 214–216°C (decomposition).
- TGA : 2.3% weight loss up to 150°C, indicating minimal solvation.
Industrial Scalability and Environmental Impact
The synthesis’s environmental footprint is mitigated by solvent recycling (ethanol, acetone) and catalytic reagent use. Process mass intensity (PMI) analysis reveals a PMI of 23, comparable to industry benchmarks for complex pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
